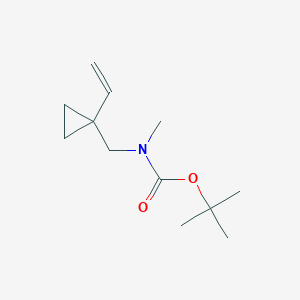
Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a methyl group, and a 1-vinylcyclopropylmethyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable vinylcyclopropylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.
Methyl carbamate: A basic carbamate with a methyl group and a carbamate moiety.
Vinyl carbamate: A carbamate with a vinyl group and a carbamate moiety.
Uniqueness
Tert-butyl methyl((1-vinylcyclopropyl)methyl)carbamate is unique due to the presence of the 1-vinylcyclopropylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl N-[(1-ethenylcyclopropyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H21NO2/c1-6-12(7-8-12)9-13(5)10(14)15-11(2,3)4/h6H,1,7-9H2,2-5H3 |
InChI Key |
ONIIUYBSIZKGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
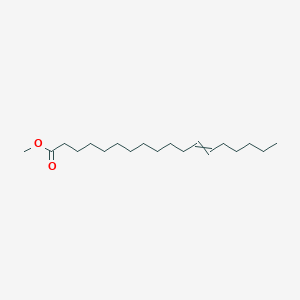
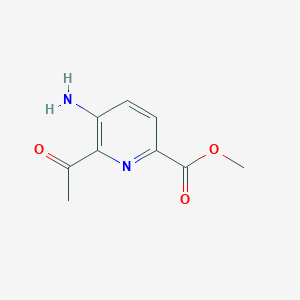
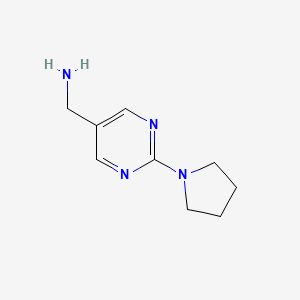
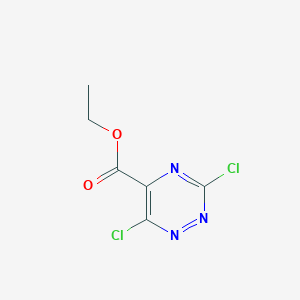
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{2-[4-(trifluoromethyl)phenyl]diazenyl}methanone N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14864876.png)
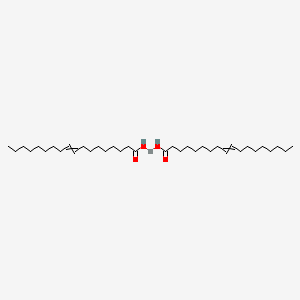
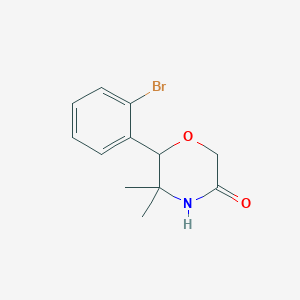
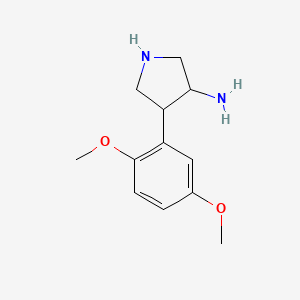
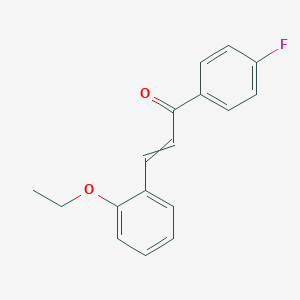

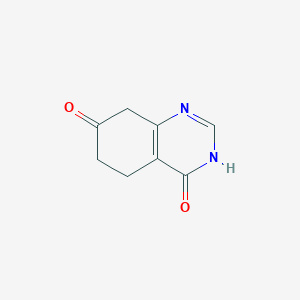
![5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole](/img/structure/B14864924.png)
![3'-Ethyl-8-azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14864931.png)
